Cas no 2877711-87-8 (4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine)

4-(Difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine is a structurally complex pyrimidine derivative featuring a difluoromethyl group and a piperazine-based carbonyl substituent. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate or bioactive molecule. The difluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety offers flexibility for further functionalization. Its unique structure may confer favorable binding properties in target interactions, making it valuable for the development of enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and tunable pharmacophore further underscore its utility in drug discovery and chemical biology applications.
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine structure
2877711-87-8 structure
商品名:4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
CAS番号:2877711-87-8
MF:C19H22F2N4O
メガワット:360.400990962982
CID:5309833
PubChem ID:165432544

4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
    • AKOS040878096
    • 2877711-87-8
    • F6799-6097
    • [6-(Difluoromethyl)-2-methyl-4-pyrimidinyl][4-(2-phenylethyl)-1-piperazinyl]methanone
    • インチ: 1S/C19H22F2N4O/c1-14-22-16(18(20)21)13-17(23-14)19(26)25-11-9-24(10-12-25)8-7-15-5-3-2-4-6-15/h2-6,13,18H,7-12H2,1H3
    • InChIKey: IDJNNKKMSCLNKR-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(C(F)F)N=C(C)N=1)(N1CCN(CCC2=CC=CC=C2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 360.17616766g/mol
  • どういたいしつりょう: 360.17616766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 499.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 6.72±0.10(Predicted)

4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6799-6097-20μmol
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
20μmol
$79.0 2023-09-07
Life Chemicals
F6799-6097-1mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
1mg
$54.0 2023-09-07
Life Chemicals
F6799-6097-20mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
20mg
$99.0 2023-09-07
Life Chemicals
F6799-6097-50mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
50mg
$160.0 2023-09-07
Life Chemicals
F6799-6097-100mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
100mg
$248.0 2023-09-07
Life Chemicals
F6799-6097-5μmol
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
5μmol
$63.0 2023-09-07
Life Chemicals
F6799-6097-25mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
25mg
$109.0 2023-09-07
Life Chemicals
F6799-6097-30mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
30mg
$119.0 2023-09-07
Life Chemicals
F6799-6097-15mg
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
15mg
$89.0 2023-09-07
Life Chemicals
F6799-6097-2μmol
4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine
2877711-87-8
2μmol
$57.0 2023-09-07

4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine 関連文献

4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 2877711-87-8 and Product Name: 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine

The compound with the CAS number 2877711-87-8 and the product name 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of pyrimidine derivatives that have garnered considerable attention due to their potential biological activities and structural versatility. Pyrimidine scaffolds are fundamental in medicinal chemistry, often serving as key structural motifs in a wide array of pharmacologically active agents.

Pyrimidine derivatives are particularly notable for their role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The structural features of this compound, such as the presence of a difluoromethyl group and a piperazine moiety, contribute to its unique chemical properties and biological interactions. The difluoromethyl group is known to enhance metabolic stability and binding affinity, while the piperazine ring is frequently incorporated into drug molecules due to its ability to form hydrogen bonds and interact with biological targets.

Recent research has highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. For instance, studies have demonstrated that modifications at the 2-position and 6-position of the pyrimidine ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds. The specific substitution pattern in 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine suggests that it may exhibit potent activity against certain biological targets, making it a promising candidate for further investigation.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrimidine core, followed by functionalization at the 4-position with a difluoromethyl group and at the 6-position with a piperazine carbonyl group. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

In terms of biological activity, preliminary studies suggest that 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. The presence of both the difluoromethyl and piperazine groups enhances its potential for binding to biological targets with high affinity. Further preclinical studies are necessary to elucidate its exact mechanism of action and therapeutic potential.

The compound's structural features also make it an attractive scaffold for structure-based drug design. Computational modeling techniques can be used to predict how this molecule interacts with biological targets at the atomic level. This information is crucial for optimizing its pharmacological properties and improving its efficacy in vivo. Additionally, virtual screening methods can be employed to identify potential lead compounds or analogs with enhanced activity or selectivity.

From a medicinal chemistry perspective, this compound exemplifies the importance of rational drug design in developing novel therapeutics. By carefully selecting appropriate functional groups and understanding their impact on biological activity, chemists can create molecules with tailored properties. The success of this approach underscores the value of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing drug discovery efforts.

The future prospects for 4-(difluoromethyl)-2-methyl-6-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrimidine are promising, given its unique structural features and potential biological activities. Further research is warranted to explore its therapeutic applications in detail. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments.

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